2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a thiophene ring attached to an octahydropyrrolo[3,4-c]pyrrole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole typically involves the reaction of thiophene derivatives with octahydropyrrolo[3,4-c]pyrrole precursors. Common synthetic routes include:
Nucleophilic Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions with suitable nucleophiles to form the desired compound.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can yield the target compound.
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the pyrrole moiety, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiophene derivatives .
Scientific Research Applications
2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities with 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole.
Pyrrolo[3,4-c]pyrrole Derivatives: Other derivatives of octahydropyrrolo[3,4-c]pyrrole, such as those with different substituents on the pyrrole ring, are also similar.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the octahydropyrrolo[3,4-c]pyrrole structure. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-11(14-3-1)8-13-6-9-4-12-5-10(9)7-13/h1-3,9-10,12H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLIVYQHZNUSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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